molecular formula C4H7ClF2NO3P B14501501 Ethyl [chloro(difluorophosphoryl)methyl]carbamate CAS No. 62779-27-5

Ethyl [chloro(difluorophosphoryl)methyl]carbamate

Cat. No.: B14501501
CAS No.: 62779-27-5
M. Wt: 221.53 g/mol
InChI Key: ZDVRAANJXJZVDT-UHFFFAOYSA-N
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Description

Ethyl [chloro(difluorophosphoryl)methyl]carbamate is a chemical compound with a complex structure that includes ethyl, chloro, difluorophosphoryl, and carbamate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [chloro(difluorophosphoryl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate carbamate precursor with chloro(difluorophosphoryl)methyl chloride under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl [chloro(difluorophosphoryl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Ethyl [chloro(difluorophosphoryl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl [chloro(difluorophosphoryl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate
  • Tert-butyl carbamate

Uniqueness

Ethyl [chloro(difluorophosphoryl)methyl]carbamate is unique due to the presence of the chloro(difluorophosphoryl)methyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

62779-27-5

Molecular Formula

C4H7ClF2NO3P

Molecular Weight

221.53 g/mol

IUPAC Name

ethyl N-[chloro(difluorophosphoryl)methyl]carbamate

InChI

InChI=1S/C4H7ClF2NO3P/c1-2-11-4(9)8-3(5)12(6,7)10/h3H,2H2,1H3,(H,8,9)

InChI Key

ZDVRAANJXJZVDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(P(=O)(F)F)Cl

Origin of Product

United States

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